![molecular formula C17H23N5OS B4699044 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B4699044.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide, also known as TPA023, is a compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects on anxiety, depression, and other related disorders.
Wirkmechanismus
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is distinct from the site where GABA binds. This binding enhances the activity of the receptor by increasing the affinity of GABA for its binding site. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and decreased neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide are mainly related to its modulation of the GABA-A receptor. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide enhances the activity of the receptor, leading to increased inhibition and decreased anxiety and depression. It has also been shown to have anticonvulsant and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide in lab experiments is its specificity for the GABA-A receptor. This allows for targeted modulation of this receptor and its downstream effects. However, one limitation is that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide is not very selective for different subtypes of the GABA-A receptor, which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide. One area of interest is its potential therapeutic effects on other neurological disorders, such as schizophrenia and epilepsy. Another area of interest is the development of more selective modulators of the GABA-A receptor, which may lead to fewer off-target effects. Additionally, further studies are needed to elucidate the long-term effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models and in humans. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This modulation enhances the activity of the receptor, leading to increased inhibition and decreased anxiety and depression.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-3-15-19-20-17(24-15)18-16(23)13(2)21-9-11-22(12-10-21)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQMMXPLWSFBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.